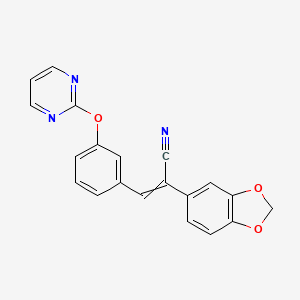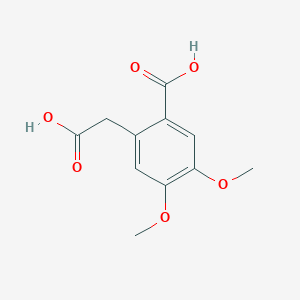
Iodopentafluoroacetona
Descripción general
Descripción
Iodopentafluoroacetone is a chemical compound with the molecular formula C₃F₅IO. It consists of a fluorine atom and five carbons, with an ether linkage in its structure, making it a member of the class of ethers . This compound is known for its unique properties and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
Iodopentafluoroacetone has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and fluorination reactions.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug development and diagnostic imaging.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
Iodopentafluoroacetone primarily targets unsaturated compounds such as ethylene and tetrafluoroethylene . It interacts with these compounds through a radical addition reaction, which is a convenient method of introducing the perfluoroacetonyl group into different classes of organic compounds .
Mode of Action
The mode of action of iodopentafluoroacetone involves a series of chemical reactions. Initially, iodopentafluoroacetone undergoes homolytic dissociation of the C-I bond, leading to the generation of a relatively stable heteroallyl radical . This radical then adds to the oxygen atom of the carbonyl group of another iodopentafluoroacetone molecule, accompanied by the elimination of an iodine radical from the ICF2 group . This process results in the formation of perfluoroacetonylpropenyl ether .
Biochemical Pathways
The biochemical pathways affected by iodopentafluoroacetone primarily involve the transformation of unsaturated compounds. For instance, under thermal initiation, iodopentafluoroacetone adds smoothly to ethylene, affording an adduct that serves as a starting material for preparing oxolane by intramolecular cyclization of iodide in the presence of CsF . The saponification of this adduct results in the formation of oxyoxolane, the product of intramolecular cyclization of the initially formed alcohol .
Pharmacokinetics
The ease of homolysis of the C-I bond in iodopentafluoroacetone, which leads to the generation of a relatively stable heteroallyl radical, suggests that the compound may have a significant metabolic fate .
Result of Action
The result of iodopentafluoroacetone’s action is the formation of various derivatives through radical addition reactions. For example, the addition of iodopentafluoroacetone to ethylene results in the formation of 2-(perfluoroacetonyl)ethyl iodide . Further transformations of this compound have been studied, leading to the formation of various other compounds .
Action Environment
Iodopentafluoroacetone can be found in the environment as an aerosol or gas via heat transfer . The compound’s reactivity and transformations are influenced by environmental conditions such as temperature. For instance, the dimerization of iodopentafluoroacetone occurs smoothly in the presence of Cu-powder at temperatures of 90-100°C .
Análisis Bioquímico
Biochemical Properties
Iodopentafluoroacetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s high reactivity is attributed to its fluorine content, which can form complexes with various cations, including hydrogen and metals . These interactions can lead to the inhibition of proteins and disruption of organelles, altering the biochemical pathways within cells .
Cellular Effects
Iodopentafluoroacetone has notable effects on different types of cells and cellular processes. It can induce oxidative stress, organelle damage, and apoptosis in single cells . The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit glycolysis by targeting specific enzymes, leading to altered metabolic flux and energy production within the cell .
Molecular Mechanism
The molecular mechanism of iodopentafluoroacetone involves several key interactions at the molecular level. It binds to biomolecules, leading to enzyme inhibition or activation. The compound’s high electronegativity allows it to form stable complexes with various proteins and enzymes, disrupting their normal function . Additionally, iodopentafluoroacetone can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of iodopentafluoroacetone can change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to light . Long-term exposure to iodopentafluoroacetone can lead to persistent changes in cellular function, including sustained oxidative stress and altered metabolic pathways . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of iodopentafluoroacetone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, organ damage, and apoptosis . Threshold effects are observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular and tissue function .
Metabolic Pathways
Iodopentafluoroacetone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s high reactivity allows it to participate in various biochemical reactions, altering the normal metabolic processes within cells . These interactions can lead to changes in energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
Within cells and tissues, iodopentafluoroacetone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as blood perfusion, tissue binding, and regional pH . These factors determine the localization and accumulation of iodopentafluoroacetone within specific cellular compartments.
Subcellular Localization
The subcellular localization of iodopentafluoroacetone affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular function . Understanding the subcellular distribution of iodopentafluoroacetone is essential for elucidating its biochemical properties and mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iodopentafluoroacetone can be synthesized through several methods. One common method involves the reaction of pentafluoroacetone with iodine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, iodopentafluoroacetone is produced using large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The industrial production methods are designed to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Iodopentafluoroacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation state compounds such as iodopentafluoroacetic acid.
Reduction: Lower oxidation state compounds such as iodopentafluoropropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Iodopentafluoroacetone can be compared with other similar compounds such as:
Pentafluoroacetone: Similar in structure but lacks the iodine atom.
Iodotrifluoroacetone: Contains fewer fluorine atoms compared to iodopentafluoroacetone.
Iodopentafluoropropane: Similar in structure but with different functional groups.
Uniqueness: Iodopentafluoroacetone is unique due to its combination of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where other compounds may not be as effective.
Propiedades
IUPAC Name |
1,1,1,3,3-pentafluoro-3-iodopropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F5IO/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYRGJEKKILDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396600 | |
| Record name | Iodopentafluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57069-95-1 | |
| Record name | Iodopentafluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)







![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B1307187.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)
![N-[(4-chlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine](/img/structure/B1307192.png)
